An In-depth Technical Guide to the Crystal Structure Determination of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
An In-depth Technical Guide to the Crystal Structure Determination of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid. While a publicly deposited crystal structure for this specific molecule is not available as of the time of this writing, this document outlines the complete workflow, from synthesis to crystallographic analysis, that a senior application scientist would employ. The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind key experimental decisions.
Introduction: The Significance of Structural Elucidation
(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid belongs to the indole-3-acetic acid (IAA) class of molecules, which are well-known as the most common naturally occurring plant hormones of the auxin class[1]. Synthetic analogs of IAA are of significant interest in agrochemistry and medicinal chemistry due to their potential as herbicides, plant growth regulators, and scaffolds for drug discovery. The introduction of a chloro-substituent at the 7-position and a methyl group at the 2-position can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and solid-state properties.
Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), provides invaluable insights into:
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Conformational Preferences: The exact geometry of the molecule in its low-energy solid-state form.
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Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-π stacking interactions that dictate the crystal packing.
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Physicochemical Properties: A basis for understanding solubility, melting point, and stability.
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Structure-Activity Relationships (SAR): A foundational piece of data for computational modeling and the rational design of new derivatives with enhanced biological activity.
This guide will therefore serve as a detailed roadmap for researchers seeking to determine the crystal structure of this, or structurally related, small molecules.
Part 1: Synthesis and Crystallization
The first critical phase is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
A common and effective method for the synthesis of indole-3-acetic acid derivatives is the Fischer indole synthesis. A plausible route for the title compound is outlined below.
Caption: Proposed synthesis workflow for the title compound.
Experimental Protocol: Synthesis
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Step 1: Synthesis of the Gramine of 7-Chloro-2-methylindole.
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To a stirred solution of 7-chloro-2-methylindole in a suitable solvent (e.g., dioxane), add an aqueous solution of dimethylamine and formaldehyde (as formalin).
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The reaction mixture is typically stirred at room temperature or with gentle heating.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, the product is extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield the gramine intermediate.
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Step 2: Synthesis of (7-Chloro-2-methyl-1H-indol-3-yl)-acetonitrile.
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Dissolve the gramine intermediate in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium or potassium cyanide and heat the reaction mixture. The cyanide anion displaces the dimethylamino group.
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After the reaction is complete (monitored by TLC), the mixture is worked up by pouring it into water and extracting the product.
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Step 3: Hydrolysis to (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid.
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The resulting acetonitrile is hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with a strong base (e.g., NaOH or KOH) in an alcohol/water mixture.
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After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
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The crude product is collected by filtration, washed with water, and dried.
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Purification is crucial and is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). The purity should be >98% as determined by HPLC and NMR.
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Crystallization: The Art and Science of Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. The purified compound should be used for all crystallization experiments.
Crystallization Workflow
Caption: General workflow for crystallization experiments.
Experimental Protocol: Crystallization
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Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
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Screen a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
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Prepare saturated or near-saturated solutions of the compound in promising solvents at an elevated temperature.
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Common Crystallization Techniques:
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Slow Evaporation:
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Dissolve the compound in a suitable solvent to form a near-saturated solution.
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Filter the solution to remove any particulate matter.
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Leave the vial partially covered (e.g., with parafilm pierced with a needle) in a vibration-free environment. The slow evaporation of the solvent will increase the concentration, leading to crystal formation.
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Vapor Diffusion:
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Liquid-Liquid: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
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Cooling:
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Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
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Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
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Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once suitable crystals are obtained, the next step is to analyze them using SC-XRD.
SC-XRD Data Acquisition and Processing Workflow
Caption: Workflow for SC-XRD data analysis.
Experimental Protocol: SC-XRD
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Crystal Mounting:
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A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces is selected under a microscope.
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The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
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Data Collection:
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The mounted crystal is placed on a single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku XtaLAB).
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Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in better quality data.
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A preliminary set of diffraction images is used to determine the unit cell parameters and the crystal system (indexing).
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A full sphere of diffraction data is then collected by rotating the crystal through a series of orientations.
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Data Processing and Structure Solution:
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The raw diffraction data is integrated to obtain the intensities of the reflections and scaled to correct for experimental factors.
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The structure is "solved" using software packages like SHELXT or SIR. This involves determining the initial positions of the atoms in the unit cell. Direct methods or Patterson methods are commonly used for small molecules.
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Structure Refinement:
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The initial atomic positions are refined using a least-squares method (e.g., with SHELXL). This process optimizes the atomic coordinates, and thermal parameters to best fit the experimental diffraction data.
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Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic sensibility.
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Part 3: Analysis and Interpretation of the Crystal Structure
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Crystallographic Data
The key crystallographic data would be summarized in a table similar to the one below.
| Parameter | Expected Value/Range |
| Chemical formula | C₁₁H₁₀ClNO₂ |
| Formula weight | 223.65 g/mol |
| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space group | To be determined (e.g., P2₁/c, P-1) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined (number of molecules per unit cell) |
| Density (calculated) | To be determined (typically 1.3-1.6 g/cm³) |
| Absorption coefficient (μ) | To be determined |
| F(000) | To be determined |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| R₁ [I > 2σ(I)] | < 0.05 for a good quality structure |
| wR₂ (all data) | < 0.15 for a good quality structure |
| Goodness-of-fit (S) | ~1.0 |
Molecular Geometry and Intermolecular Interactions
A thorough analysis of the CIF file would reveal:
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Bond Lengths and Angles: Comparison of these values with those of related structures in the Cambridge Structural Database (CSD) can reveal any unusual geometric features.
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Torsion Angles: These define the conformation of the acetic acid side chain relative to the indole ring.
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Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form hydrogen-bonded dimers or chains with neighboring molecules. The N-H of the indole is also a hydrogen bond donor.
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Halogen Bonding: The chlorine atom at the 7-position could potentially act as a halogen bond donor, interacting with electronegative atoms on adjacent molecules.
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π-π Stacking: The planar indole ring system is prone to stacking interactions, which would play a significant role in the overall crystal packing.
References
- Stefancova, R., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349.
- Ghosh, S., et al. (2021). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. MethodsX, 8, 101249.
- Lee, S., et al. (2020). Crystal structure of the indole-3-acetic acid-catabolizing enzyme DAO1 from Arabidopsis thaliana. Journal of Structural Biology, 212(3), 107632.
- Wikipedia contributors. (2024). Indole-3-acetic acid. Wikipedia, The Free Encyclopedia.
- Jakubczyk, K., et al. (2023). Dose-Dependent Effects of Pear (Pyrus communis L.) Juice on Kombucha Polyphenols, Antioxidant Capacity, and Enzyme Inhibition. Molecules, 28(21), 7381.
